
1-(4-(Trifluoromethyl)phenyl)propan-1-one
Descripción general
Descripción
1-(4-(Trifluoromethyl)phenyl)propan-1-one is a chemical compound with the molecular formula C10H9F3O . It is used in various chemical reactions and has a molecular weight of 202.18 .
Molecular Structure Analysis
The molecular structure of 1-(4-(Trifluoromethyl)phenyl)propan-1-one can be represented by the InChI code: 1S/C10H9F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 . The compound has a molecular weight of 202.17 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of 1-(4-(Trifluoromethyl)phenyl)propan-1-one include a molecular weight of 202.17 g/mol, a computed XLogP3 of 3.1, and a topological polar surface area of 17.1 Ų . The compound is a solid or liquid at room temperature .
Aplicaciones Científicas De Investigación
Kinetic Resolution of 1-(4-(Trifluoromethyl)phenyl)ethanol Enantiomers
Specific Scientific Field
This application falls under the field of Chemical Synthesis and Catalysis .
Summary of the Application
The compound “1-(4-(Trifluoromethyl)phenyl)propan-1-one” is used in the kinetic resolution of 1-(4-(Trifluoromethyl)phenyl)ethanol (TFMP) enantiomers. This process is significant in chemical, pharmaceutical, and related fields, as the homochiral secondary alcohols provide building blocks for a wide range of biologically active compounds .
Methods of Application or Experimental Procedures
The kinetic resolution was achieved through lipase-catalyzed transesterification in organic solvents. Lipase PS from Pseudomonas cepacia was selected as the best biological catalyst, and vinyl acetate was used as the acyl donor for the transesterification in isooctane . The effects of temperature, enzyme dosage, substrate ratio, and time on the reaction were investigated .
Results or Outcomes
Under the optimized conditions involving a temperature of 46 °C, substrate ratio of 1:12, enzyme dosage of 15 mg, and time of 104 min, TFMP enantiomers were resolved with the enantiomeric excess of the remaining substrate (ees) higher than 99.0% and the conversion © of 50.3%. This indicates an efficient kinetic resolution process .
Late-Stage Functionalization of Pharmaceutically Relevant Compounds
Specific Scientific Field
This application falls under the field of Pharmaceutical Chemistry .
Summary of the Application
The compound “1-(4-(Trifluoromethyl)phenyl)propan-1-one” could potentially be used in the late-stage functionalization of pharmaceutically relevant compounds . Late-stage functionalization refers to the modification of complex molecules near the end of a synthetic sequence. This process is significant in pharmaceutical chemistry as it allows for the rapid diversification of drug candidates .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this potential use are not provided in the available resources .
Results or Outcomes
The specific results or outcomes for this potential use are not provided in the available resources .
Potential Use in Neurological Research
Specific Scientific Field
This application falls under the field of Neuroscience .
Summary of the Application
The compound “1-(4-(Trifluoromethyl)phenyl)propan-1-one” could potentially be used in neurological research, specifically in studies related to neurotransmitters and their receptors .
Propiedades
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O/c1-2-9(14)7-3-5-8(6-4-7)10(11,12)13/h3-6H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFKOWENRSZZLPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CC=C(C=C1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40221318 | |
| Record name | p-Trifluoromethylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Trifluoromethyl)phenyl)propan-1-one | |
CAS RN |
711-33-1 | |
| Record name | p-Trifluoromethylpropiophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000711331 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | p-Trifluoromethylpropiophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40221318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(trifluoromethyl)phenyl]propan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-Dimethyl-1h-pyrrolo[2,3-d]pyrimidine-2,4(3h,7h)-dione](/img/structure/B1295159.png)
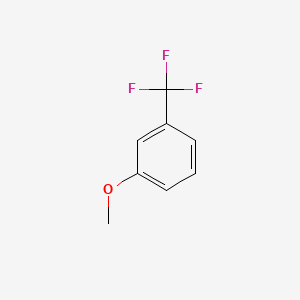
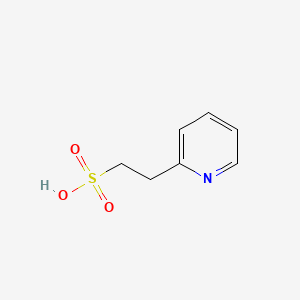
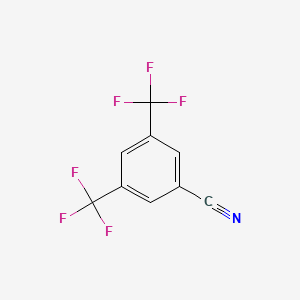
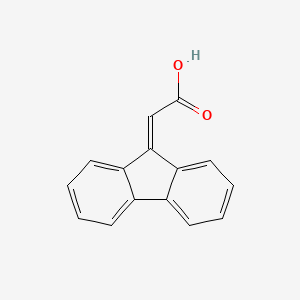
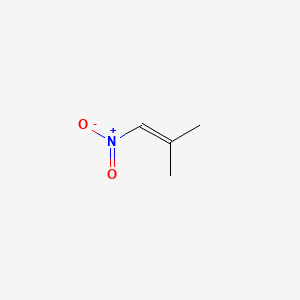
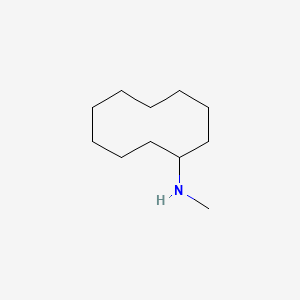
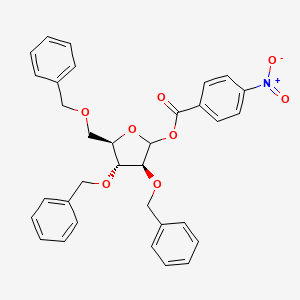
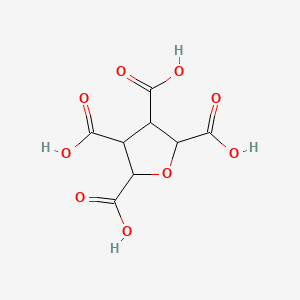
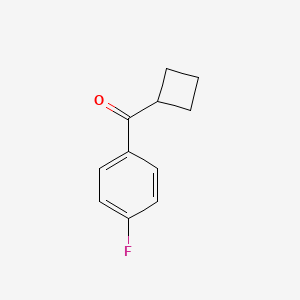
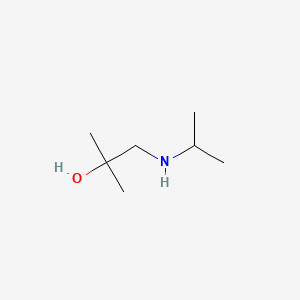
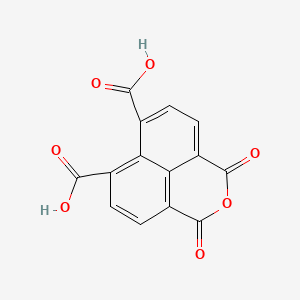

![5-Nitro-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1295182.png)